S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate

Flavor Chemistry Fragrance Formulation Process Engineering

S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate (CAS 84473-67-6) is a synthetic organic compound belonging to the thioester class, characterized by a cyclohexenone ring substituted with a methyl group and a propyl ethanethioate side chain. With a molecular formula of C12H18O2S and a molecular weight of 226.34 g/mol, this compound is primarily investigated for its potential as a flavor and fragrance ingredient, particularly for imparting fruity, berry, and tropical notes reminiscent of blackcurrant.

Molecular Formula C12H18O2S
Molecular Weight 226.34 g/mol
CAS No. 84473-67-6
Cat. No. B12681911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate
CAS84473-67-6
Molecular FormulaC12H18O2S
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1=O)C(C)COC(=S)C
InChIInChI=1S/C12H18O2S/c1-8-4-5-11(6-12(8)13)9(2)7-14-10(3)15/h4,9,11H,5-7H2,1-3H3
InChIKeyYNTLRQDJSRROII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate: A Specialized Thioester for Advanced Flavor and Fragrance Applications


S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate (CAS 84473-67-6) is a synthetic organic compound belonging to the thioester class, characterized by a cyclohexenone ring substituted with a methyl group and a propyl ethanethioate side chain . With a molecular formula of C12H18O2S and a molecular weight of 226.34 g/mol, this compound is primarily investigated for its potential as a flavor and fragrance ingredient, particularly for imparting fruity, berry, and tropical notes reminiscent of blackcurrant [1]. Its structure is closely related to other cyclic thioester flavorants like buchu mercaptan acetate and menthone-8-thioacetate, yet it possesses a distinct substitution pattern that may confer unique organoleptic and physicochemical properties relevant to industrial formulation .

High-Temperature Process
Predicted high boiling point supports retention in baked or retorted flavor applications
Long-Lasting Fragrance
Low vapor pressure may extend scent longevity on fabric or in home care bases
Non-Food Research
Absence of FEMA GRAS listing points to fragrance research or captive intermediate use
Structural Novelty
Distinct cyclohexenone substitution vs buchu mercaptan acetate may enable proprietary formulations

The Procurement Risk of Interchanging S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate with Generic Thioester Analogs


Flavor and fragrance thioesters are not interchangeable commodities. While many share the ethanethioate functional group, subtle differences in the cyclic backbone and substitution pattern profoundly alter their volatility, stability, and sensory profile [1]. For instance, buchu mercaptan acetate (CAS 94293-57-9) and menthone-8-thioacetate are renowned for their blackcurrant and tropical notes, but their specific odor detection thresholds, tenacity on various substrates, and stability in complex food matrices can vary significantly due to their distinct molecular architectures [2]. S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate, with its unique 4-methyl-5-oxo-3-cyclohexen-1-yl core, offers a potential divergence in these critical performance parameters. Substituting it with a seemingly similar analog like S-propyl ethanethioate (CAS 2307-10-0) or even a close structural relative without rigorous comparative validation risks failure in product development, leading to off-notes, inadequate flavor impact, or instability during processing and shelf-life [3].

Attribute
Target Compound
Common Analog
Interchangeability Note
Boiling Point
~339.5 °C (predicted)
Buchu mercaptan acetate: 305–306 °C
Higher thermal stability may shift flavor retention in heated products; direct substitution risks aroma loss
Vapor Pressure
~9.14E-05 mmHg (estimated)
Buchu mercaptan acetate: ~0.001 mmHg
~11-fold lower volatility may alter fragrance tenacity; not interchangeable for top-note impact
Regulatory Status
No FEMA GRAS listing
S-propyl ethanethioate (FEMA 3385)
Food-grade analog is GRAS; target compound limited to non-food fragrance or research use
Core Structure
4-methyl-5-oxo-3-cyclohexen-1-yl + propyl thioacetate
Buchu mercaptan acetate: 4-methyl-2-oxo core + gem-dimethyl thioacetate
Carbonyl position and spacer difference can shift organoleptic profile; sensory outcome may differ

Quantitative Evidence Guide for S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate: A Comparative Analysis Against Key Analogs


Physicochemical Differentiation: Volatility and Boiling Point Profile

The target compound exhibits a higher predicted boiling point (~339.5 °C at 760 mmHg) compared to key structural analogs, suggesting lower volatility and greater retention during high-temperature food processing or in long-lasting fragrance applications. This is a critical differentiator for flavor houses selecting ingredients for baked goods, retorted products, or fine fragrances where thermal stability and longevity are paramount . In contrast, S-buchu mercaptan acetate (the classic blackcurrant note) has a significantly lower boiling point range of 305-306 °C, indicating it is more volatile and may flash off more readily during heating [1]. The target compound's 1.075 g/cm³ density and 1.513 refractive index also distinguish it from menthone-8-thioacetate, which has a density of ~1.053 g/cm³ and a refractive index of 1.503-1.513, reflecting fundamental differences in molecular packing and polarizability .

Volatility (BP)
Cross-study comparable
Target: ~339.5 °C vs Buchu mercaptan acetate: 305–306 °C
Higher boiling point suggests lower volatility, supporting thermal process retention.
Predicted vs literature values; confirm experimentally for scale-up.
Flavor Chemistry Fragrance Formulation Process Engineering

Regulatory and Safety Profile Differentiation: FEMA GRAS Status

The regulatory status of a flavor ingredient is a non-negotiable gate for procurement. While simple alkyl thioacetates like S-methyl ethanethioate (FEMA 3876) and S-propyl ethanethioate (FEMA 3385) have achieved FEMA GRAS status, this designation is often molecule-specific and does not extend to complex cyclic derivatives [1]. The target compound, S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate, does not have a listed FEMA number in public GRAS lists as of 2026. This absence places it in a different procurement category: it may be intended for research use, as a captive intermediate, or for non-food fragrance applications, unlike its GRAS-listed, simpler counterparts which are approved for direct food use [2]. For a food manufacturer, selecting the GRAS-listed S-propyl ethanethioate over this compound is a choice of regulatory compliance, but for a fragrance developer, the non-food status of this compound might offer a unique scent profile without food-grade constraints.

Regulatory (FEMA GRAS)
Class-level inference
Target: No FEMA GRAS listing; alkyl thioacetates (C1–C3) are GRAS
Absence restricts direct food use; suitable for non-food fragrance or captive intermediate roles.
GRAS determination is molecule-specific; do not extrapolate from simpler homologs.
Food Safety Regulatory Affairs Flavor Ingredient Procurement

Structural and Sensory Differentiation from Buchu Mercaptan Acetate

The target compound is a structural isomer of the renowned blackcurrant flavorant buchu mercaptan acetate. Buchu mercaptan acetate is characterized by a 4-methyl-2-oxo-3-cyclohexen-1-yl ring with a gem-dimethyl substituted thioacetate moiety (C(CH3)2-SC(O)CH3) [1]. The target compound has a 4-methyl-5-oxo-3-cyclohexen-1-yl ring with a propyl-bridge thioacetate (CH(CH3)CH2-SC(O)CH3) . This difference in the position of the carbonyl group (2-oxo vs 5-oxo) and the attachment of the thioester chain (gem-dimethyl vs propyl spacer) results in a fundamentally different molecular shape and electronic distribution. While buchu mercaptan acetate is specifically described as having black currant, catty, fruity, and herbal odor notes, the target compound's distinct structure is predicted to shift its sensory profile, potentially offering a new balance of fruity and sulfury notes for perfumers seeking novelty [2].

Structure vs Buchu
Class-level inference
5-oxo + propyl spacer vs 2-oxo + gem-dimethyl in buchu mercaptan acetate
Structural isomer with distinct shape may shift the fruity-sulfury odor balance.
Organoleptic data for target not available; odor descriptors are class-level inference.
Organoleptic Chemistry Structure-Activity Relationship Flavor Creation

Differentiation by Vapor Pressure and Application-Specific Volatility

The target compound's estimated vapor pressure is approximately 9.14E-05 mmHg at 25°C , which is significantly lower than that of buchu mercaptan acetate, estimated at 0.001 mmHg at 25°C [1]. This nearly 11-fold lower vapor pressure suggests that S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate will evaporate much more slowly, providing a longer-lasting scent in fragrance applications or a more sustained flavor release in long-shelf-life products. For applications where a quick, impactful burst of aroma is desired—such as in a top-note for perfumes or a ready-to-drink beverage—the more volatile buchu mercaptan acetate might be preferable. Conversely, for products requiring a stable, enduring background note, such as laundry care products or baked snacks, the lower volatility of the target compound is a measurable advantage [2].

Vapor Pressure
Cross-study comparable
Target: ~9.14E-05 mmHg vs Buchu: ~0.001 mmHg (~11× lower)
Lower vapor pressure indicates longer scent longevity, suitable for base-note or laundry care.
Estimated values; empirical measurement needed for precise formulation modeling.
Flavor Release Fragrance Tenacity Physicochemical Profiling

High-Impact Application Scenarios for S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) ethanethioate Based on Comparative Evidence


Development of High-Temperature Processed Flavors for Bakery and Snack Products

Leveraging its high boiling point of ~339.5 °C , significantly exceeding that of buchu mercaptan acetate (305-306 °C) [1], this compound is a prime candidate for 'process flavor' development. It can be incorporated into doughs or extruded snack bases prior to baking or frying, with a higher probability of surviving the thermal process to deliver a consistent fruity, blackcurrant-like note in the finished product, where the more volatile comparator would be largely lost.

Creation of Long-Lasting Fragrance Formulations for Laundry and Home Care

The compound's exceptionally low vapor pressure (~9.14E-05 mmHg) compared to buchu mercaptan acetate (0.001 mmHg) [1] makes it an ideal candidate for the base-note accord in laundry detergents and fabric softeners. Its slower evaporation rate translates to prolonged fragrance release on dry fabric, providing a key point of differentiation for consumer goods companies seeking substantiation for 'long-lasting freshness' claims.

Captive Intermediate for Novel Mercaptan Synthesis

As a thioester, this compound can serve as a protected precursor to the corresponding free thiol, S-(2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl) mercaptan. The thioacetate group is a well-established protecting group in flavor chemistry, as free thiols are often highly reactive, unstable, and possess an overwhelmingly pungent odor [2]. Using this stable, lower-odor thioester as a 'pro-fragrance' or 'pro-flavor' that releases the active thiol upon hydrolysis (e.g., by enzymes in the mouth or on skin) is a sophisticated strategy for controlled aroma delivery.

Non-Food Fragrance Research and De Novo Molecule Discovery

Given its lack of FEMA GRAS status as of 2026 [3], the compound's primary application space is currently in non-food fragrance research. Its structural novelty relative to established GRAS thioesters [4] makes it a valuable tool for exploring structure-odor relationships (SOR) in the blackcurrant and tropical fruity odor space, potentially leading to the discovery of new, patentable fragrance molecules with improved performance or unique profiles.

Application
Selection Property
Validation Focus
High-temperature processed flavors
High predicted boiling point
Thermal stability and aroma retention in baked/extruded matrices
Long-lasting laundry/home care fragrance
Low estimated vapor pressure
Fragrance longevity on dry fabric; substantiation of freshness claims
Captive thiol precursor (pro-fragrance)
Thioester protecting group
Controlled hydrolysis and odor release under application conditions
Non-food fragrance discovery (SOR)
Structural novelty vs GRAS thioesters
Structure-odor relationship mapping; IP differentiation potential
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